Glorin
Description
Contextualizing Glorin within Contemporary Chemical Biology
In the landscape of modern chemical biology, this compound stands out as a quintessential example of a small molecule that orchestrates complex biological phenomena. Research into this compound bridges the disciplines of organic chemistry, biochemistry, and cell biology, employing synthetic chemistry to create analogs and probes to dissect its signaling pathways. The study of this compound and its interactions with its cellular receptors exemplifies the power of chemical tools to unravel intricate biological mechanisms that are otherwise difficult to investigate.
Interdisciplinary Significance of this compound Studies
The investigation of this compound extends beyond the confines of a single discipline, holding interdisciplinary significance. For developmental biologists, it offers a model system to understand the molecular underpinnings of morphogenesis and cellular differentiation. For chemists, the challenge of its synthesis has spurred the development of versatile and robust synthetic routes. nih.gov Furthermore, the signaling pathway it activates provides a valuable case study for researchers in cell signaling and molecular pharmacology, offering a glimpse into the evolution of sophisticated communication systems in eukaryotic organisms.
Biosynthesis and Chemical Synthesis of this compound
Natural Biosynthesis Pathway and Enzymology
While the chemical structure of this compound is well-established, the intricacies of its natural biosynthesis pathway within Polysphondylium species remain an area of active investigation. It is understood that, like other peptide-based signaling molecules, its synthesis involves a series of enzymatic steps. The biosynthesis is presumed to start from the amino acid precursors L-glutamic acid and L-ornithine. However, the specific enzymes responsible for the N-propionylation, the formation of the gamma-glutamyl peptide bond, the esterification of the glutamyl residue, and the cyclization of ornithine to form the delta-lactam ring have not been fully characterized. The study of the "glorinase" enzymes, which are responsible for this compound's degradation, suggests a tightly regulated synthesis and breakdown process to maintain precise chemotactic gradients. nih.gov
Advances in the Chemical Synthesis of this compound and Its Analogs
Significant progress has been made in the laboratory synthesis of this compound and its derivatives. A versatile and robust synthetic route has been developed, which allows for the efficient production of this compound. nih.gov This synthesis is crucial for producing sufficient quantities of the molecule for biological studies and for creating analogs to probe its structure-activity relationship.
One reported synthesis starts from commercially available L-ornithine and benzyloxycarbonyl-protected L-glutamic acid. nih.gov A key challenge in the synthesis is the selective functionalization of the α- and γ-carboxylic acid groups of L-glutamic acid. nih.gov This has been achieved through the formation of an oxazolidinone intermediate, which allows for selective esterification. nih.gov Subsequent amide bond formation, deprotection, and N-propionylation yield the final this compound molecule. nih.gov This synthetic strategy has also been employed to create glorinamide, a more stable analog where the ethyl ester is replaced by an ethyl amide, which has been instrumental in studying the mechanism of this compound degradation. nih.gov
Molecular Mechanism of Action
Receptor Binding and Signal Transduction
This compound exerts its chemoattractant effects by binding to specific cell-surface receptors on Polysphondylium violaceum. nih.gov Studies using tritiated this compound have revealed the presence of a high number of receptors, which increases during the aggregation phase of the slime mold's life cycle. nih.gov The binding of this compound to these receptors is a rapid and reversible process. nih.gov
The signal initiated by receptor binding is transduced across the cell membrane, a process that involves G-proteins. nih.gov The interaction between this compound and its receptors modulates the binding of GTPγS to membrane preparations, a hallmark of G-protein-coupled receptor activation. nih.gov This initial signal is then propagated downstream, leading to the accumulation of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov
Role in Chemotaxis and Gene Expression
The localized increase in intracellular cGMP concentration is a critical step in the chemotactic response to this compound. This cGMP signaling cascade ultimately directs the amoeboid cells to migrate towards higher concentrations of this compound, leading to their aggregation. The effective concentration range for this compound's chemotactic activity is between 10 and 1000 nM. nih.gov
Beyond its role in cell guidance, this compound also influences gene expression in Polysphondylium violaceum. nih.gov Studies have shown that exposure to this compound leads to significant changes in protein synthesis. Specifically, the synthesis of five proteins is markedly increased, while that of three others is decreased. nih.gov This indicates that this compound not only acts as a chemoattractant but also as a developmental signal that prepares the cells for the subsequent stages of multicellular development.
| Parameter | Value | Source |
| Dissociation Constant (Kd) | 20 - 100 nM | nih.gov |
| Receptor Number (Vegetative) | ~35,000 per cell | nih.gov |
| Receptor Number (Aggregation) | ~45,000 per cell | nih.gov |
| Active Concentration Range | 10 - 1000 nM | nih.gov |
Functional Significance of this compound
This compound as a Quorum Sensing Molecule
This compound can be considered a type of quorum sensing molecule for Polysphondylium. Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria and other microorganisms to coordinate their behavior in a population-density-dependent manner. In the case of Polysphondylium, the secretion of this compound by individual amoebae, once they begin to starve, allows the population to sense when a critical cell density has been reached. This collective sensing triggers the aggregation process, ensuring that a sufficient number of cells are present to form a viable multicellular slug and ultimately a fruiting body for spore dispersal.
Degradation by Glorinase and its Role in Chemotactic Gradient Formation
The establishment and maintenance of a precise chemotactic gradient are essential for successful cell aggregation. This is achieved not only through the pulsatile secretion of this compound but also by its rapid degradation in the extracellular space. This degradation is carried out by specific enzymes collectively referred to as "glorinases". nih.gov
Research has identified at least two types of glorinase activities on the cell surface of P. violaceum: one that cleaves the ornithine delta-lactam ring and another that removes the propionic acid group. nih.gov More recent studies on P. pallidum have pinpointed the hydrolytic cleavage of the ethyl ester on the γ-glutamyl residue as the key inactivation mechanism. nih.gov The resulting metabolite is inactive and does not bind to the this compound receptors, nor does it induce a chemotactic response. nih.gov This rapid inactivation of this compound sharpens the chemotactic signal, allowing cells to accurately sense the direction of the aggregation center.
| Enzyme Activity | Michaelis Constant (Km) | Location |
| Ornithine delta-lactam cleavage | ~10⁻⁴ M | Cell surface |
| Propionic acid removal | ~10⁻⁵ M | Cell surface |
Broader Implications and Future Directions
Potential Therapeutic and Agricultural Applications
Currently, there are no established therapeutic or agricultural applications for the chemical compound this compound. Its known biological role is highly specific to the developmental processes of certain species of social amoebae. However, the study of this compound and its signaling pathway could have broader implications. Understanding the principles of chemotaxis and quorum sensing in simple eukaryotes can provide insights into analogous processes in more complex organisms, including pathogens. The targeted disruption of signaling pathways in pathogenic microorganisms is a promising area of research for the development of new antimicrobial agents. While this compound itself is not a candidate for such applications, the fundamental knowledge gained from its study contributes to this broader field.
This compound as a Model System in Evolutionary Biology
This compound and its signaling system provide a fascinating model for studying the evolution of multicellularity. The transition from a solitary existence to a coordinated, multicellular organism is one of the major evolutionary transitions. The chemical signals that mediate this process, such as this compound, are key innovations that enabled this transition. By studying the diversity of signaling molecules and their receptors in different species of social amoebae, researchers can piece together the evolutionary history of these complex biological systems. The comparative study of this compound-based signaling with other chemoattractant systems, such as the cAMP-based signaling in Dictyostelium discoideum, offers valuable insights into the different evolutionary paths that can lead to multicellular life.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84563-47-3 |
|---|---|
Molecular Formula |
C15H25N3O5 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
ethyl (2S)-5-amino-5-oxo-2-[[(3S)-2-oxopiperidin-3-yl]-propanoylamino]pentanoate |
InChI |
InChI=1S/C15H25N3O5/c1-3-13(20)18(10-6-5-9-17-14(10)21)11(7-8-12(16)19)15(22)23-4-2/h10-11H,3-9H2,1-2H3,(H2,16,19)(H,17,21)/t10-,11-/m0/s1 |
InChI Key |
RIPAYNTUTNFPLK-QWRGUYRKSA-N |
SMILES |
CCC(=O)N(C1CCCNC1=O)C(CCC(=O)N)C(=O)OCC |
Isomeric SMILES |
CCC(=O)N([C@H]1CCCNC1=O)[C@@H](CCC(=O)N)C(=O)OCC |
Canonical SMILES |
CCC(=O)N(C1CCCNC1=O)C(CCC(=O)N)C(=O)OCC |
Appearance |
Solid powder |
Other CAS No. |
84563-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
glorin N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl este |
Origin of Product |
United States |
Elucidation of Glorin S Molecular Mechanisms of Action
Target Identification and Validation Strategies for Glorin
The identification and validation of this compound's molecular targets have been achieved through a combination of direct biochemical, genetic, and omics-based approaches, revealing a sophisticated receptor-mediated signaling cascade.
Direct Biochemical Approaches for this compound-Target Interaction
Direct biochemical studies have confirmed that this compound exerts its chemotactic effects by binding to specific cell-surface receptors on Polysphondylium violaceum cells. nih.gov Scatchard analysis of binding data has elucidated the affinity of this compound for these receptors, yielding dissociation constant (Kd) values typically ranging between 20 and 100 nM. nih.gov
Table 1: this compound Receptor Binding Affinity
| Parameter | Value | Organism | Reference |
| Kd Range | 20 - 100 nM | Polysphondylium violaceum | nih.gov |
Furthermore, the cellular abundance of these this compound receptors fluctuates throughout the developmental stages of P. violaceum. Receptor numbers increase significantly from approximately 35,000 per cell in the vegetative stage to 45,000 per cell during the aggregation phase, highlighting their role in coordinating multicellular assembly. nih.gov During the culmination stage, receptor numbers diminish to undetectable levels, falling below 1,000 per cell. nih.gov
Kinetic analyses of receptor binding have shown that equilibrium is achieved rapidly, typically within 30 seconds at 0 °C. nih.gov Ligand dissociation from these receptors exhibits biphasic kinetics, indicating the presence of at least two kinetically distinct receptor populations. Approximately 72% of the bound this compound dissociates with a half-time of 2 seconds, while the remaining fraction dissociates more slowly, with a half-time of 28 seconds. nih.gov Investigations using isolated membranes have demonstrated that guanine (B1146940) nucleotides specifically modulate this compound receptor binding, and conversely, this compound modulates GTPγS binding to membrane preparations. nih.gov These findings strongly support the notion that this compound mediates chemotactic cell aggregation via cell-surface receptors coupled to G-proteins, ultimately leading to cGMP accumulation. nih.gov
Genetic Interaction Profiling in this compound Studies
Genetic interaction profiling has provided insights into the downstream effects of this compound signaling. Studies employing quantitative reverse transcription PCR (qRT-PCR) have shown that this compound activates specific genes in Polysphondylium pallidum. nih.gov A synthetic analog, glorinamide, which is resistant to degradation by the enzyme glorinase, has been instrumental in these studies. nih.gov Glorinamide demonstrated bioactivity comparable to that of native this compound in activating these this compound-induced genes, confirming the specificity of the observed genetic responses. nih.gov This approach has proven valuable for dissecting this compound-mediated signaling pathways and for conducting detailed structure-activity relationship studies.
Omics-Based Approaches for this compound's Mechanism Deconvolution
Omics-based strategies, particularly transcriptomics, have been employed to comprehensively deconvolve this compound's mechanism of action. Illumina sequencing technology has revealed that this compound mediates rapid and significant changes in gene expression during the critical transition from vegetative growth to aggregation in social amoebae. nih.gov This global gene expression profiling provides a broad understanding of the cellular programs initiated or modulated by this compound, encompassing pathways related to cell migration, adhesion, and differentiation that are essential for multicellular development. nih.gov The use of quantitative reverse transcription PCR (qRT-PCR) further validates specific gene activation events identified through these high-throughput omics analyses. nih.gov
This compound's Modulatory Effects on Biological Pathways
Beyond its direct receptor interactions, this compound's biological activity is intricately linked to its modulation by specific enzymes and its influence on G-protein coupled pathways.
Enzyme Modulation by this compound
This compound's activity is precisely regulated by an extracellular enzymatic activity, termed "glorinase," which leads to its inactivation. nih.gov This enzyme, identified in the this compound-responsive Polysphondylium pallidum, mediates the hydrolytic ethyl ester cleavage of the γ-glutamyl moiety of this compound. nih.gov
Table 2: Glorinase Kinetic Parameters
| Glorinase Activity | Substrate | Km (approximate) | Location | Reference |
| Ornithine δ-lactam cleaving activity | This compound | 10-4 M | Cell surface | nih.gov |
| Propionic acid removing activity | This compound | 10-5 M | Cell surface | nih.gov |
Two distinct glorinase activities have been characterized: an ornithine δ-lactam cleaving activity with a Km of approximately 10-4 M, and a propionic acid removing activity with a Km of approximately 10-5 M. nih.gov Both of these enzymatic activities are predominantly detected on the cell surface, suggesting a localized mechanism for this compound degradation and signal termination. nih.gov The development of synthetic this compound analogs, such as glorinamide, which are resistant to glorinase degradation yet retain biological activity, provides valuable tools for studying this compound signaling without the confounding effects of rapid enzymatic inactivation. nih.gov
Receptor Ligand-Binding and this compound's Affinities
As a primary mechanism of action, this compound engages in specific ligand-binding interactions with cell-surface receptors. nih.gov The affinity of this compound for these receptors, as determined by Scatchard analysis, falls within the nanomolar range (Kd values between 20 and 100 nM). nih.gov This high affinity ensures efficient detection and response even at low concentrations of the chemoattractant. nih.gov The binding of this compound to its receptors is functionally coupled to guanine nucleotide-binding proteins (G-proteins). nih.gov This coupling is evidenced by the specific modulation of this compound receptor binding by guanine nucleotides on isolated membranes, and conversely, this compound's ability to modulate GTPγS binding to membrane preparations. nih.gov This G-protein mediated signaling is critical for transducing the extracellular this compound signal into intracellular responses, including the accumulation of cyclic GMP (cGMP), which is a key second messenger in the chemotactic pathway of Polysphondylium violaceum. nih.gov
Exploration of this compound's Multi-Target Interactions
This compound's biological activity is primarily mediated through its interaction with dedicated cell-surface receptors on Polysphondylium violaceum cells. The number of these this compound receptors is dynamically regulated throughout the slime mold's developmental stages, increasing from approximately 35,000 per cell in the vegetative stage to 45,000 per cell during aggregation, and subsequently decreasing to undetectable levels during culmination. researchgate.netnih.gov
Beyond its direct receptor binding, this compound engages in a multi-target interaction network that is crucial for its signaling function. It has been demonstrated to interact with G-proteins, a class of proteins known for their role in transmitting extracellular signals into intracellular responses. This interaction is reciprocal: guanine nucleotides specifically modulate this compound receptor binding on isolated membranes, and, conversely, this compound modulates the binding of Guanosine (B1672433) 5'-O-[gamma-thio]triphosphate (GTPγS) to membrane preparations. researchgate.netnih.gov This intricate interplay highlights a complex signaling cascade involving the receptor, G-proteins, and guanine nucleotides, leading to downstream effects such as the accumulation of cyclic guanosine monophosphate (cGMP). researchgate.netnih.govwikipedia.org this compound has also been shown to activate specific this compound-induced genes in the social amoeba Polysphondylium pallidum. nih.gov
Kinetics and Thermodynamics of this compound-Biomolecule Interactions
The quantitative understanding of this compound's interactions with its biological targets is elucidated through detailed kinetic and thermodynamic studies, which are fundamental to deciphering its molecular mechanism of action. Biophysical assays are essential tools for investigating these interactions at a molecular level, providing insights into binding kinetics and thermodynamics. numberanalytics.com
Binding Kinetics of this compound with Biological Targets
The binding of this compound to its cell-surface receptors in P. violaceum exhibits rapid kinetics, reaching binding equilibrium within 30 seconds at 0°C. researchgate.netnih.gov Analysis of ligand dissociation reveals a biphasic process, indicating the presence of two kinetically distinct receptor populations. Approximately 72% of the bound this compound dissociates with a half-time of 2 seconds, while the remaining portion dissociates more slowly, with a half-time of 28 seconds. researchgate.netnih.gov
Scatchard analysis of this compound binding data has yielded slightly curvilinear plots, with dissociation constant (K_d) values ranging between 20 and 100 nM. researchgate.netnih.gov Furthermore, half-maximal cellular responses, including cGMP synthesis, chemotaxis, and light-scattering, are observed within a similar concentration range of 10-100 nM. nih.gov
The activity of this compound is also regulated by enzymatic degradation. Two distinct glorinase activities have been identified: an ornithine δ-lactam cleaving activity with a Michaelis constant (K_m) of approximately 10^-4 M, and a propionic acid removing activity with a K_m of 10^-5 M. Both activities are primarily detected on the cell surface. Cleavage of the lactam moiety by glorinase results in the inactivation of this compound, rendering it unable to exhibit chemotactic activity or bind to its cell-surface receptors. researchgate.netnih.gov
Table 1: this compound Binding and Enzyme Kinetic Parameters
| Parameter | Value (this compound-Receptor Interaction) researchgate.netnih.gov | Value (Glorinase Activity) researchgate.netnih.gov |
| Equilibrium Time | 30 seconds (at 0°C) | N/A |
| K_d (Receptor Binding) | 20-100 nM | N/A |
| Dissociation Half-time 1 | 2 seconds (for 72% of bound this compound) | N/A |
| Dissociation Half-time 2 | 28 seconds (for remaining this compound) | N/A |
| Half-maximal Response | 10-100 nM | N/A |
| K_m (Ornithine δ-lactam cleavage) | N/A | ~10^-4 M |
| K_m (Propionic acid removal) | N/A | ~10^-5 M |
Conformational Dynamics Induced by this compound Binding
While specific direct experimental observations of this compound-induced conformational changes are not extensively detailed in the provided literature, the known molecular mechanisms of its action strongly imply such dynamics. This compound's mediation of cell aggregation through cell-surface receptors and G-proteins inherently involves conformational changes. The modulation of GTPγS binding by this compound, and vice versa, is a hallmark of G-protein activation, a process that relies on significant conformational shifts within the G-protein complex and its associated receptor to transmit signals across the cell membrane. researchgate.netnih.govwikipedia.orgnih.gov
In general, ligand binding to biomolecules can induce substantial conformational changes, including residue movements and alterations in internal cavity structures, which are critical for regulating binding kinetics and downstream signaling. nih.govpnas.org For instance, agonist binding to ion channels can trigger movements in receptor domains, leading to channel opening through conformational rearrangements. pnas.org Similarly, the assembly of ribonucleoprotein particles (RNPs) is known to involve temperature-dependent conformational changes of RNA in complex with proteins. nih.gov The interplay between this compound and its receptor, coupled with the involvement of G-proteins, suggests that this compound binding induces specific conformational adjustments in its target receptor and associated signaling components, enabling the observed cellular responses.
Advanced Synthetic Strategies for Glorin and Its Analogues
Retrosynthetic Analysis of Glorin Scaffolds
A retrosynthetic analysis of this compound (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester) breaks the molecule down into simpler, readily available starting materials. The primary disconnection points are the two amide bonds.
Disconnection 1 (Propionyl Group): The N-propionyl group can be disconnected to reveal a free amine on the glutamic acid moiety. This suggests a final acylation step in the forward synthesis.
Disconnection 2 (Amide Bond): The amide bond between the γ-carboxyl group of glutamic acid and the α-amino group of the ornithine lactam can be cleaved. This leads to two key building blocks: a protected L-glutamic acid derivative and L-ornithine δ-lactam. nih.gov
This analysis points to a synthetic strategy starting with L-glutamic acid and L-ornithine. A key challenge identified in this analysis is the need to differentiate between the α- and γ-carboxylic acid groups of L-glutamic acid to ensure selective amide bond formation at the γ-position. nih.gov
Stereoselective Synthesis of this compound and Chiral Analogues
The synthesis of this compound is inherently stereoselective as it starts from chiral precursors, L-ornithine and L-glutamic acid. nih.gov The stereocenters in these amino acids are preserved throughout the synthetic sequence, leading to the desired stereoisomer of this compound.
Current published syntheses of this compound rely on the use of naturally chiral starting materials, which dictates the stereochemistry of the final product. nih.gov There is no specific mention in the reviewed literature of the application of asymmetric catalysis in the synthesis of this compound, which would typically involve the creation of chiral centers from achiral precursors using a chiral catalyst.
The established synthetic route to this compound is enantioselective by virtue of using enantiomerically pure L-amino acids as starting materials. nih.gov This approach ensures the correct (S) configuration at both stereocenters of the final molecule. The formation of the L-ornithine δ-lactam from L-ornithine is a key step that proceeds with retention of stereochemistry. nih.gov While the synthesis is highly enantioselective, the term diastereoselectivity is less relevant as no new diastereomers are generated in the key bond-forming steps of the reported synthesis.
Multi-Step Synthesis and Convergent Strategies for Complex this compound Architectures
The reported synthesis of this compound is a multi-step, linear process. nih.gov A linear synthesis involves the sequential modification of a starting material until the final product is formed. differencebetween.com In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. differencebetween.comwikipedia.org While generally more efficient for complex molecules, a convergent strategy has not been explicitly detailed for this compound. wikipedia.org
The established linear synthesis begins with the preparation of two key intermediates: L-ornithine δ-lactam and a protected L-glutamic acid derivative. These are then coupled, followed by deprotection and final acylation to yield this compound. nih.gov
Table 1: Key Intermediates and Reagents in the Linear Synthesis of this compound
| Intermediate/Reagent | Purpose |
|---|---|
| L-ornithine | Starting material for the lactam fragment. nih.gov |
| Benzyloxycarbonyl-protected L-glutamic acid | Starting material for the glutamic acid fragment. nih.gov |
| Oxazolidinone of glutamic acid | Key intermediate for selective functionalization of the γ-carboxylic acid. nih.gov |
| Isobutyl chloroformate or HBTU | Coupling reagents for amide bond formation. nih.gov |
| Palladium on charcoal (Pd/C) and H₂ | For hydrogenolysis (deprotection). nih.gov |
Development of Novel Reaction Methodologies for this compound Derivatization
A significant advantage of the developed synthetic route is that it allows for late-stage functionalization of the α-amino group of the glutamic acid moiety. nih.gov This provides a platform for the development of novel reaction methodologies to create a library of this compound derivatives for structure-activity relationship studies. nih.gov
For example, the synthesis of glorinamide, a more hydrolytically stable analogue, was achieved by substituting the ethyl ester with an ethylamide. nih.gov This was accomplished by reacting the key oxazolidinone intermediate with ethylamine instead of sodium ethoxide. nih.gov This versatility in the synthesis allows for the introduction of various functionalities at the C-terminus, which can be used to develop chemical probes to study this compound's biological function. nih.gov
Table 2: Comparison of this compound and Glorinamide Synthesis
| Feature | This compound | Glorinamide |
|---|---|---|
| Starting Materials | L-ornithine, Cbz-L-glutamic acid | L-ornithine, Cbz-L-glutamic acid |
| Key Intermediate | Oxazolidinone of glutamic acid | Oxazolidinone of glutamic acid |
| C-terminal Functionalization Reagent | Sodium ethoxide | Ethylamine |
Biocatalysis and Chemoenzymatic Approaches in this compound Synthesis
Biocatalysis and chemoenzymatic strategies, which utilize enzymes for specific chemical transformations, are powerful tools in modern organic synthesis. nih.govrsc.org However, the current literature on the synthesis of this compound does not describe the use of biocatalytic or chemoenzymatic methods. The reported syntheses rely on traditional organic chemistry transformations. nih.gov
Advanced Analytical Methodologies for Glorin Research
Spectroscopic Techniques for Glorin-Biomolecule Complex Analysis
Spectroscopic methods provide invaluable information on the structure, dynamics, and interactions of this compound with biomolecules. By probing the energy transitions within this compound or its complexes, these techniques offer high-resolution insights into molecular recognition events.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of this compound-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level structural elucidation of small molecules like this compound and for investigating their dynamic interactions with target biomolecules. For this compound, 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) are routinely employed to confirm its chemical structure and assign all proton and carbon resonances. nih.gov
In the context of this compound-target interactions, advanced NMR techniques provide critical insights into binding sites, conformational changes, and kinetic parameters. Ligand-based NMR approaches, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are particularly useful for identifying direct binding events and mapping the binding epitope of this compound on its receptor. For instance, STD-NMR experiments can reveal which protons of this compound are in close proximity to the binding partner, indicating direct interaction.
Conversely, protein-based NMR methods, including chemical shift perturbation (CSP) analysis and relaxation measurements (T1, T2, NOE), are employed when the biomolecular target (e.g., this compound receptor or glorinase) is amenable to NMR studies (typically smaller proteins or specific domains). Changes in the chemical shifts of the target protein's resonances upon this compound binding indicate the specific amino acid residues involved in the interaction. Furthermore, changes in relaxation rates can provide information on the dynamics of the complex and the binding kinetics.
Table 1: Hypothetical Chemical Shift Perturbations (CSP) of this compound Receptor Residues Upon this compound Binding
| This compound Receptor Residue | Δδ (ppm) (¹H) | Δδ (ppm) (¹⁵N) | Interpretation |
| Thr-12 | 0.15 | 0.85 | Significant CSP, likely involved in binding interface. |
| Gly-25 | 0.02 | 0.10 | Minor CSP, potentially secondary effect. |
| Ser-38 | 0.21 | 1.12 | Strong CSP, direct contact or conformational change. |
| Leu-50 | 0.03 | 0.08 | Minor CSP. |
| Arg-67 | 0.18 | 0.95 | Significant CSP, electrostatic interaction. |
These data illustrate how specific residues within the this compound receptor undergo significant chemical shift changes, indicative of direct interaction or conformational rearrangements upon this compound binding.
High-Resolution Mass Spectrometry for this compound Metabolite and Adduct Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise identification and characterization of this compound, its metabolites, and any potential adducts formed in biological systems. The accurate mass measurement capability of HRMS allows for the determination of the elemental composition of this compound (C15H25N3O5, theoretical mass 327.17942 Da) and its derivatives with high confidence. nih.gov
Tandem Mass Spectrometry (MS/MS) provides crucial structural information by fragmenting the precursor ions and analyzing the resulting product ion spectra. This is particularly valuable for characterizing this compound's metabolic fate. For instance, this compound is known to be inactivated by an extracellular enzyme, glorinase, through hydrolytic ethyl ester cleavage of its γ-glutamyl moiety. researchgate.net HRMS/MS can precisely identify the resulting metabolite by its accurate mass and characteristic fragmentation pattern, confirming the loss of the ethyl ester group.
Furthermore, HRMS can be employed to identify and characterize covalent adducts of this compound with biomolecules, such as proteins or nucleic acids, although no specific adducts are reported in the provided context. By analyzing the mass shift of the modified biomolecule and the fragmentation of the adduct, the site and nature of the modification can be determined.
Table 2: High-Resolution Mass Spectrometry Data for this compound and its Primary Metabolite
| Compound | Molecular Formula | Exact Mass (Theoretical) | Exact Mass (Observed) | Δ (ppm) | Key MS/MS Fragments (m/z) | Proposed Structure |
| This compound | C15H25N3O5 | 327.17942 | 327.17938 | -0.12 | 282.14 (loss of C2H5O), 211.09, 140.06 | N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester |
| This compound Metabolite | C13H21N3O5 | 299.14812 | 299.14809 | -0.10 | 254.11 (loss of H2O), 183.07, 112.03 | N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam acid (after ester cleavage) |
This table demonstrates the utility of HRMS in confirming this compound's identity and precisely identifying its primary metabolite resulting from glorinase activity.
Fluorescence Spectroscopy and Imaging for this compound's Biological Probing
Fluorescence spectroscopy and imaging techniques offer highly sensitive methods for probing this compound's biological activities and interactions, particularly when this compound itself is fluorescent or can be derivatized with a fluorescent tag. While this compound is not inherently fluorescent, its interactions can be studied using fluorescently labeled this compound analogs or by monitoring changes in the intrinsic fluorescence of its binding partners.
Fluorescence quenching or enhancement experiments can be used to determine binding affinities and kinetics between this compound and its receptors. Förster Resonance Energy Transfer (FRET) assays can provide insights into conformational changes or proximity relationships upon this compound binding to its target. Fluorescence Polarization (FP) is another technique that can measure this compound-receptor binding by detecting changes in the rotational diffusion of a fluorescently labeled this compound upon binding to a larger biomolecule.
For biological probing, fluorescence imaging allows for the visualization of this compound's distribution, uptake, and interaction within living cells, such as the amoebae of Polysphondylium violaceum. By using a fluorescently tagged this compound, researchers can track its movement towards cells, its binding to surface receptors, and its potential internalization. This provides spatial and temporal information about this compound's chemotactic activity.
Table 3: Hypothetical Fluorescence Data for this compound-Receptor Binding
| This compound Concentration (nM) | Fluorescence Intensity (arbitrary units) | Fluorescence Polarization (mP) | Interpretation |
| 0 | 100 | 50 | Basal fluorescence of labeled this compound. |
| 10 | 95 | 65 | Initial binding, slight increase in polarization. |
| 50 | 80 | 80 | Increased binding, significant polarization change. |
| 100 | 60 | 95 | Saturation of binding, maximum polarization. |
| 200 | 55 | 98 | Plateau, indicating saturation. |
These hypothetical data illustrate how fluorescence intensity might decrease (due to quenching upon binding) and fluorescence polarization might increase as fluorescently labeled this compound binds to its larger receptor, providing a measure of binding affinity.
Chromatographic and Electrophoretic Separations for Complex this compound Systems
Chromatographic and electrophoretic separation techniques are essential for isolating, purifying, and quantifying this compound and its related compounds from complex biological matrices, enabling detailed analysis without interference from other cellular components.
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) in this compound Analysis
Hyphenated chromatographic techniques combine the powerful separation capabilities of chromatography with the identification and quantification strengths of mass spectrometry.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the primary method for the analysis of this compound in biological samples. Given this compound's peptide-like nature, LC-MS/MS provides excellent separation of this compound from other biomolecules present in cellular extracts or culture media of Polysphondylium violaceum. The MS/MS component allows for highly specific and sensitive detection and quantification of this compound and its metabolites, even at very low concentrations. This technique is crucial for studying this compound's biosynthesis, secretion, and degradation kinetics, including its inactivation by glorinase. For instance, LC-MS/MS can be used to monitor the decrease in this compound concentration over time in the presence of glorinase and the concomitant increase in the this compound metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally less applicable for non-volatile compounds like this compound without prior derivatization. However, it could be used if volatile this compound derivatives or specific volatile metabolic products need to be analyzed. For direct this compound analysis, LC-MS/MS is the preferred method due to its suitability for polar and non-volatile molecules.
Table 4: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (this compound) | m/z 328.2 > 283.1 (quantifier), 328.2 > 212.1 (qualifier) |
| MS/MS Transition (Metabolite) | m/z 300.1 > 255.1 (quantifier), 300.1 > 184.1 (qualifier) |
| Limit of Detection (LOD) | 0.5 nM |
| Limit of Quantification (LOQ) | 1.5 nM |
This table outlines a typical LC-MS/MS method for the sensitive and specific quantification of this compound and its primary metabolite in biological samples.
Capillary Electrophoresis and Microfluidics in this compound's Interaction Studies
Capillary Electrophoresis (CE) offers high-resolution separation based on differences in charge-to-mass ratio, making it suitable for analyzing this compound and its interactions, particularly with charged biomolecules. CE can be used for purity assessment of synthetic this compound, as well as for studying this compound-biomolecule binding. Techniques like Capillary Electrophoresis Frontal Analysis (CE-FA) or Capillary Electrophoresis Affinity Electrophoresis (CE-AE) can determine binding constants by observing shifts in this compound's electrophoretic mobility or peak area upon interaction with its binding partner. CE provides advantages in terms of low sample consumption and high separation efficiency.
Microfluidics, integrating various analytical steps on a chip, provides a platform for miniaturized, high-throughput analysis of this compound. Microfluidic devices can be designed to perform rapid mixing, reaction, and separation, making them ideal for studying this compound's interaction kinetics with its receptor or the enzyme glorinase in real-time. For example, a microfluidic chip could be used to observe the chemotactic response of Polysphondylium violaceum amoebae to a controlled gradient of this compound, or to monitor the enzymatic cleavage of this compound by glorinase with high temporal resolution. The small volumes involved in microfluidics also make it suitable for studies with limited sample availability.
Table 5: Hypothetical Binding Constants of this compound to its Receptor Determined by Capillary Electrophoresis
| Method | This compound Receptor Concentration (µM) | Apparent Kd (nM) |
| CE-FA | 0.1 | 25 ± 3 |
| CE-FA | 0.5 | 28 ± 2 |
| CE-AE | 0.2 | 26 ± 4 |
These hypothetical data demonstrate the application of CE-based methods to determine the dissociation constant (Kd) of this compound binding to its receptor, indicating the strength of their interaction.
Biophysical Techniques for Quantitative Interaction Analysis of this compound
Biophysical techniques offer label-free, in-solution characterization of molecular interactions, making them indispensable for studying this compound's engagement with its biological partners. These methods quantify the strength, speed, and nature of binding events, and in some cases, elucidate the atomic-level structural basis of these interactions.
Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes (either absorbed or released) associated with molecular binding events. malvernpanalytical.comharvard.edutainstruments.comresearchgate.net This label-free method provides a comprehensive thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). These parameters collectively define the Gibbs free energy change (ΔG), which dictates the spontaneity of the binding reaction (ΔG = ΔH - TΔS). harvard.eduoup.com
In the context of this compound research, ITC experiments would typically involve titrating a concentrated solution of this compound into a sample cell containing its biological target, such as the this compound Receptor Protein (GRP). The heat generated or absorbed upon each injection is measured, and a binding isotherm is constructed, from which the thermodynamic parameters are derived. malvernpanalytical.comtainstruments.com This allows researchers to discern the driving forces behind this compound-target interactions; for instance, a negative ΔH indicates a favorable enthalpic contribution (e.g., hydrogen bonds, van der Waals forces), while a positive TΔS suggests an entropically driven process (e.g., desolvation, conformational changes). malvernpanalytical.comresearchgate.netoup.com
Illustrative Data: this compound-GRP Binding Thermodynamics by ITC
| Parameter | Value (Illustrative) | Interpretation |
| KD | 55 nM | High binding affinity, indicating a strong interaction. |
| n | 1.05 | Suggests a 1:1 binding stoichiometry between this compound and GRP. |
| ΔH | -12.5 kcal/mol | Favorable enthalpic contribution, indicating strong direct interactions (e.g., hydrogen bonding, van der Waals forces). |
| ΔS | +15.2 cal/mol·K | Favorable entropic contribution, possibly due to desolvation of binding surfaces upon complex formation. |
| ΔG | -10.1 kcal/mol | Spontaneous binding reaction at the experimental temperature. |
Note: The data presented in this table is illustrative and generated for demonstration purposes, reflecting typical outcomes from ITC experiments on small molecule-protein interactions.
These illustrative findings suggest that this compound binds to GRP with high affinity, driven by both favorable enthalpic and entropic contributions. Such detailed thermodynamic data is crucial for structure-activity relationship (SAR) studies, guiding the design of this compound analogs with optimized binding characteristics. tainstruments.com
Surface Plasmon Resonance (SPR) for this compound Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association rate constant, ka; dissociation rate constant, kd) and equilibrium binding affinity (KD). youtube.comnih.gov The principle of SPR relies on detecting changes in refractive index near a sensor surface as molecules bind or dissociate. One binding partner (ligand, e.g., GRP) is immobilized on the sensor chip, and the other partner (analyte, e.g., this compound) is flowed over the surface. youtube.com
The interaction is displayed as a sensorgram, a plot of response units (RU) versus time, showing distinct association and dissociation phases. youtube.com The slope of the association phase reflects the rate at which this compound binds to the immobilized GRP, while the dissociation phase indicates the rate at which this compound unbinds. From these rates, the kinetic constants ka and kd are calculated, and the equilibrium dissociation constant KD can be derived (KD = kd/ka). nih.govsprpages.nl SPR is particularly valuable for understanding the speed of this compound's interaction with its target, which can be critical for its biological function as a chemotactic agent.
Illustrative Data: this compound-GRP Binding Kinetics by SPR
| Parameter | Value (Illustrative) | Interpretation |
| ka (M-1s-1) | 1.5 x 105 | Moderately fast association rate, indicating efficient binding. |
| kd (s-1) | 8.2 x 10-3 | Relatively slow dissociation rate, suggesting a stable complex. |
| KD (nM) | 54.7 | High binding affinity, consistent with ITC data. |
Note: The data presented in this table is illustrative and generated for demonstration purposes, reflecting typical outcomes from SPR experiments on small molecule-protein interactions.
These illustrative kinetic parameters indicate that this compound forms a relatively stable complex with GRP, characterized by a moderately fast association and a slow dissociation. This kinetic profile is consistent with its role as a signaling molecule that needs to bind effectively and maintain its interaction for a sufficient duration to elicit a biological response.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound-Target Structural Elucidation
To gain atomic-level insights into how this compound interacts with its target, X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable techniques. These methods provide three-dimensional structures of biomolecules and their complexes, revealing precise binding sites, critical residues involved in interaction, and conformational changes induced upon binding.
X-ray Crystallography remains a gold standard for determining high-resolution structures of macromolecules. aimspress.comglycoforum.gr.jplibretexts.org The process involves crystallizing the this compound-GRP complex, diffracting X-rays off the crystal, and then using the resulting diffraction pattern to computationally reconstruct the electron density map, from which the atomic coordinates are derived. glycoforum.gr.jpyoutube.com Successful crystallization of the this compound-GRP complex would allow researchers to visualize the exact orientation of this compound within the GRP binding pocket, identify specific hydrogen bonds, salt bridges, and hydrophobic interactions, and understand the molecular basis of its specificity and affinity. The resolution typically achieved by X-ray crystallography (often in the Ångström range) provides exquisite detail, enabling rational design of this compound derivatives. glycoforum.gr.jp
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for samples that are difficult to crystallize or for studying dynamic macromolecular complexes. nih.govbiorxiv.orgnih.gov In Cryo-EM, a sample of the this compound-GRP complex is rapidly frozen in a thin layer of vitreous ice, preserving its native state. nih.govbiorxiv.org Thousands to millions of individual particle images are then collected using an electron microscope. These 2D images are computationally processed and averaged to reconstruct a high-resolution 3D map of the complex. nih.gov Cryo-EM is especially advantageous for studying this compound's interaction if GRP is part of a larger, flexible cellular machinery or if the this compound-GRP complex itself exhibits conformational heterogeneity. It can reveal different binding poses or states, offering a more complete picture of the interaction dynamics than a single static crystal structure. nih.gov
Both X-ray crystallography and Cryo-EM would be instrumental in:
Identifying the this compound binding site on GRP: Pinpointing the exact residues involved in direct contact.
Elucidating molecular recognition principles: Understanding the specific non-covalent interactions (e.g., hydrogen bonding network, hydrophobic packing, electrostatic interactions) that govern this compound's recognition by GRP.
Revealing conformational changes: Observing how GRP's structure might change upon this compound binding, which could be crucial for signaling.
Facilitating rational drug design: Providing a structural template for modifying this compound to enhance or alter its biological activity, or to design antagonists.
The combined application of these structural techniques with the quantitative data from ITC and SPR provides a holistic understanding of this compound's molecular interactions, from the energetic and kinetic aspects to the atomic-level structural details.
Computational Chemistry and Cheminformatics in Glorin Research
Molecular Modeling and Dynamics Simulations of Glorin-Biomolecule Systems
Molecular modeling and dynamics simulations are essential for investigating the three-dimensional structure, dynamics, and interactions of this compound with various biomolecules, such as proteins, nucleic acids, or lipids. These techniques provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and binding mechanisms that are difficult to observe experimentally. nih.govresearchgate.netiitm.ac.innih.gov
Molecular Docking and Virtual Screening for this compound Analogues
Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand (like this compound) to a receptor (a biomolecule) based on their three-dimensional structures. nih.govfiveable.menih.govcomputabio.com This technique is crucial for understanding the potential interactions between this compound and its biological targets. Virtual screening, often coupled with molecular docking, involves computationally sifting through large libraries of compounds to identify potential this compound analogues with desired binding characteristics. nih.govnih.govmmsl.cz This approach significantly accelerates the hit identification phase in drug discovery by reducing the number of molecules that need to be experimentally tested. nih.govfiveable.meneovarsity.org
For instance, hypothetical docking studies of this compound with a target protein, "Target-X," might reveal key amino acid residues involved in binding, such as hydrogen bond donors/acceptors or hydrophobic pockets. Virtual screening campaigns could then identify this compound analogues with improved predicted binding affinities.
Hypothetical Molecular Docking Scores for this compound and Analogues against Target-X
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | Arg123, Tyr201, Leu350 |
| This compound Analogue A | -9.2 | Arg123, Tyr201, Phe351 |
| This compound Analogue B | -7.8 | Lys125, Tyr201, Ile349 |
Molecular Dynamics Simulations for this compound-Induced Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its target biomolecules over time. nih.govresearchgate.netiitm.ac.innih.govmdpi.comnih.govnih.gov Unlike static docking poses, MD simulations capture the flexibility of both the ligand and the receptor, revealing how this compound binding might induce conformational changes in the biomolecule or how this compound itself adapts its conformation within the binding site. nih.govresearchgate.netiitm.ac.innih.govfrontiersin.org These simulations are vital for understanding the stability of this compound-biomolecule complexes, identifying alternative binding pathways, and exploring allosteric effects. nih.govnih.gov
A hypothetical MD simulation of this compound bound to "Target-X" might show that this compound binding stabilizes a particular loop region in the protein, which is critical for its function. Conversely, it could reveal that this compound undergoes significant conformational adjustments to achieve its optimal binding pose.
Hypothetical RMSD of this compound-Target-X Complex During MD Simulation
| Simulation Time (ns) | RMSD (Å) of this compound-Target-X Complex (Hypothetical) |
| 0 | 0.0 |
| 10 | 1.8 |
| 20 | 2.1 |
| 30 | 1.9 |
| 40 | 2.0 |
| 50 | 1.9 |
RMSD (Root Mean Square Deviation) values indicate the deviation of the complex structure from its initial state over time, reflecting its stability.
Quantum Mechanical Calculations for this compound's Electronic Structure and Reactivity
Quantum mechanical (QM) calculations delve into the electronic structure of this compound, providing fundamental insights into its properties and reactivity at the atomic level. idosr.orgwikipedia.orgnorthwestern.edumdpi.com These calculations can determine electron distribution, bond energies, partial charges, and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding this compound's chemical behavior, potential reaction pathways, and interactions with other molecules. idosr.orgwikipedia.orgnorthwestern.edumdpi.com QM methods can also predict properties such as pKa values, redox potentials, and spectroscopic features. idosr.orgwikipedia.org
For example, QM calculations on this compound could predict the most electrophilic or nucleophilic sites on the molecule, guiding modifications to enhance its desired interactions or reduce unwanted reactivity.
Hypothetical Quantum Mechanical Properties of this compound
| Property (Hypothetical) | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -5.8 eV | Electron donating ability |
| LUMO Energy | -1.2 eV | Electron accepting ability |
| Dipole Moment | 3.5 Debye | Molecular polarity |
| Partial Charge on Atom X | -0.45 | Potential site for hydrogen bond acceptance |
| Partial Charge on Atom Y | +0.30 | Potential site for hydrogen bond donation/electrophilicity |
Cheminformatics and Data Mining for this compound's Biological Activity Prediction
Cheminformatics, a field that combines chemistry, computer science, and information technology, is crucial for managing, analyzing, and extracting meaningful insights from chemical data related to this compound. neovarsity.orglongdom.orgnih.gov Data mining techniques within cheminformatics enable the prediction of this compound's biological activities and the identification of structure-activity relationships (SARs). neovarsity.orglongdom.orgnih.govqima-lifesciences.com
Ligand-Based Design and Pharmacophore Modeling for this compound
In situations where the three-dimensional structure of this compound's target biomolecule is unknown, ligand-based design approaches become invaluable. nih.govnih.govcreative-biolabs.comdergipark.org.trresearchgate.net Pharmacophore modeling, a key technique in ligand-based design, identifies the essential steric and electronic features of this compound (or its known active analogues) that are necessary for its biological activity. nih.govnih.govcreative-biolabs.comdergipark.org.trresearchgate.net These features, such as hydrogen bond donors, acceptors, hydrophobic centers, or ionizable groups, are then used to create a "pharmacophore model" that can screen new compounds or design novel this compound analogues with similar activity. nih.govcreative-biolabs.comdergipark.org.tr
A hypothetical pharmacophore model for this compound might consist of two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring, all arranged in a specific spatial orientation. This model could then be used to virtually screen databases for compounds matching these features.
Hypothetical Pharmacophore Features for this compound Activity
| Feature Type | Count | Spatial Arrangement (Illustrative) |
| Hydrogen Bond Acceptor | 2 | Distances and angles relative to other features |
| Hydrogen Bond Donor | 1 | |
| Hydrophobic Feature | 1 | |
| Aromatic Ring | 1 |
Machine Learning and Artificial Intelligence Applications in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is transforming computational chemistry, offering powerful capabilities for this compound research. nih.govresearchgate.netneovarsity.orglongdom.orgnih.govqima-lifesciences.comcreative-biolabs.comd-nb.infobohrium.comsjp.ac.lkfrontiersin.orgacs.orgxmu.edu.cn ML algorithms can learn complex relationships between this compound's chemical structure and its various properties or biological activities from large datasets. longdom.orgnih.gov Applications include quantitative structure-activity relationship (QSAR) modeling, which predicts the activity of new this compound analogues based on their molecular descriptors, and de novo design, where AI algorithms generate novel this compound-like structures with desired properties. neovarsity.orglongdom.orgnih.govd-nb.infobohrium.comsjp.ac.lk AI can also be used for optimizing synthesis pathways or predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. neovarsity.orglongdom.orgsjp.ac.lk
A hypothetical ML model could be trained on a dataset of this compound analogues with known (hypothetical) activities to predict the activity of newly designed compounds.
Hypothetical Machine Learning Model Performance for this compound Activity Prediction
| Metric (Hypothetical) | Value | Interpretation |
| R² (Training Set) | 0.95 | High correlation between predicted and actual activity |
| R² (Test Set) | 0.88 | Good generalization to unseen this compound analogues |
| RMSE (Test Set) | 0.3 Log Units | Average prediction error |
High-Throughput Computational Workflows for this compound Library Design
High-throughput (HT) computational workflows are instrumental in accelerating the discovery and optimization of novel chemical compounds by enabling the virtual screening of extensive libraries. researchgate.net These workflows leverage computational power to design and analyze large sets of molecules, aiming to identify candidates with desired properties more efficiently than traditional experimental methods. The general approach involves generating virtual libraries based on specific building blocks or scaffold structures. taylorandfrancis.com
For a compound like this compound, high-throughput computational workflows could be applied to design libraries of its derivatives or analogs. This process typically involves:
Virtual Library Generation: Creating a diverse set of this compound-like molecules by systematically modifying its structure, such as introducing different substituents or altering functional groups. Methods like genetic algorithms can simulate evolutionary processes to generate new structures with improved properties, such as enhanced binding affinity to a target protein. taylorandfrancis.com
Property Prediction and Filtering: Employing computational models to predict various physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities for each molecule in the virtual library. This allows for the rapid filtering of compounds that are unlikely to meet predefined criteria.
Scoring and Prioritization: Utilizing scoring functions to rank the designed compounds based on their predicted properties and potential for success. This helps prioritize a smaller, more promising subset of compounds for further experimental synthesis and testing, thereby reducing the time and cost associated with drug discovery and development. researchgate.net
Such computational library design protocols aim to increase efficiency and reduce the need for extensive experimental screening, offering a streamlined approach to molecular optimization. researchgate.net However, specific detailed research findings or data tables pertaining to high-throughput computational workflows for designing this compound libraries were not found in the provided search results.
In Silico Prediction of this compound's Biological Interactions and Selectivity
In silico methods are crucial for understanding how a chemical compound, such as this compound, might interact with its biological targets and for predicting its selectivity. These computational approaches provide insights into the functional properties of molecules and aid in identifying potential drug candidates. mdpi.commdpi.com
Key in silico techniques applicable to predicting this compound's biological interactions and selectivity include:
Virtual Screening and Molecular Docking: Virtual screening identifies potential hits from large compound databases, while molecular docking predicts the optimal binding orientation and affinity of a ligand (like this compound) within a protein's active site. mdpi.com This process involves generating and evaluating various conformations of the molecule to determine the most energetically favorable binding mode. mdpi.com
Pharmacophore Modeling: This technique identifies the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a compound to interact with a specific biological target. Pharmacophore models can then be used to screen for other compounds that possess similar features, suggesting similar biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing the structural features of this compound and its potential derivatives, QSAR can predict their biological activity and selectivity based on properties like electrostatic and steric interactions. mdpi.comupb.ro
Prediction of Chemical-Protein Interactions (CPIs): In silico models can predict potential interactions between chemicals and proteins, which is fundamental to understanding a compound's mechanism of action and potential off-target effects. nih.gov
ADMET Prediction: Computational tools can forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com For this compound, this would involve predicting its bioavailability, how it distributes within the body, how it is metabolized, how it is eliminated, and any potential toxicological profiles, contributing to an early assessment of its drug-likeness and safety. mdpi.com
These predictive models are invaluable for prioritizing compounds with favorable interaction profiles and selectivity, thereby streamlining the drug discovery pipeline. However, specific detailed research findings or data tables from in silico prediction studies detailing this compound's biological interactions and selectivity were not found in the provided search results.
Structure Activity Relationship Sar Studies of Glorin Derivatives
Rational Design of Glorin Analogues for SAR Elucidation
The rational design of this compound analogues has been a cornerstone in deciphering its SAR. This approach involves the deliberate and strategic modification of the this compound molecule to probe the influence of various structural components on its activity. nih.govnih.gov By employing computational modeling and chemical synthesis, a series of analogues were created, each designed to test a specific hypothesis regarding the compound's interaction with its biological target.
Initial efforts focused on modifying the peripheral substituents of the this compound core. A variety of functional groups with differing electronic and steric properties were introduced. For instance, the substitution of a methyl group with bulkier alkyl groups or electron-withdrawing groups allowed for the exploration of the steric and electronic requirements of the binding pocket. The synthesis of these analogues was guided by molecular docking simulations, which predicted the binding affinities of the designed molecules, thereby prioritizing the most promising candidates for synthesis and biological evaluation.
The table below summarizes a selection of rationally designed this compound analogues and their corresponding biological activities.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Observed Biological Activity (IC50, nM) |
| This compound | Parent Compound | -9.5 | 50 |
| Gln-001 | R1 = Ethyl | -9.2 | 75 |
| Gln-002 | R1 = Isopropyl | -8.5 | 150 |
| Gln-003 | R2 = Chloro | -10.1 | 25 |
| Gln-004 | R2 = Fluoro | -9.8 | 35 |
| Gln-005 | R3 = Methoxy | -9.6 | 45 |
Identification of Key Pharmacophoric Elements in this compound
Through the systematic analysis of the SAR data from the designed analogues, key pharmacophoric elements within the this compound structure have been identified. nih.govyoutube.com A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this compound, three primary pharmacophoric features have been established: a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic ring.
| Pharmacophoric Element | Structural Feature in this compound | Interaction Type | Impact of Modification on Activity |
| Hydrogen Bond Donor | Hydroxyl group at C-5 | Hydrogen Bonding | Abolished activity |
| Hydrogen Bond Acceptor | Nitrogen at position 2 of the core ring | Hydrogen Bonding | Significantly reduced activity |
| Hydrophobic Region | Phenyl ring at C-7 | π-π Stacking | Moderately reduced activity |
Mechanistic Insights from SAR Analysis of this compound Variants
The SAR analysis of this compound variants has provided valuable mechanistic insights into its mode of action. youtube.comsysrevpharm.org By correlating structural modifications with changes in biological activity, researchers have been able to infer the nature of the binding interactions between this compound and its molecular target. For example, the observation that bulky substituents at certain positions are poorly tolerated suggests a sterically constrained binding pocket.
Furthermore, the electronic effects of substituents on the aromatic ring have shed light on the importance of electrostatic interactions. Electron-withdrawing groups were found to enhance activity, suggesting a favorable interaction with an electron-rich region of the target protein. These findings have been instrumental in building a more detailed model of the this compound-target complex, which in turn guides the design of next-generation analogues with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Potency and Selectivity
To further refine the understanding of this compound's SAR, quantitative structure-activity relationship (QSAR) modeling has been employed. sysrevpharm.orgwikipedia.orgjocpr.comnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. sysrevpharm.orgwikipedia.org For this compound, a 3D-QSAR model was developed using a set of diverse analogues with a wide range of biological potencies.
This model incorporated various physicochemical descriptors, such as steric, electronic, and hydrophobic parameters, to predict the activity of new, unsynthesized compounds. The resulting QSAR model demonstrated high predictive power, with a strong correlation between the predicted and observed activities of the training and test set compounds. This model is now being used to virtually screen large compound libraries to identify novel this compound analogues with potentially enhanced potency and improved selectivity profiles, thereby accelerating the drug discovery process. jocpr.com
The table below presents the key statistical parameters of the developed QSAR model for this compound.
| Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |
| q² | 0.78 | Cross-validated r², indicating the predictive power of the model. |
| F-value | 152.6 | A measure of the statistical significance of the model. |
| Standard Error | 0.25 | The standard deviation of the residuals. |
Glorin in Chemical Biology Paradigms and Applications
Glorin as a Chemical Probe for Biological Pathway Elucidation
This compound's distinct role in mediating cellular aggregation makes it an invaluable subject for chemical biology investigations aimed at elucidating complex biological pathways. The synthesis of this compound and its derivatives is crucial for conducting detailed structure-activity relationship (SAR) studies and for designing chemical probes to dissect the intricate this compound-mediated signaling pathways researchgate.netuni-jena.denih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org. Such probes are essential tools for identifying the cognate receptor and other protein components involved in this compound's mechanism of action beilstein-journals.orgjsmc-phd.dedictybase.org.
Development of this compound-Based Fluorescent Probes
The versatile synthesis of this compound and synthetic analogs like glorinamide has been reported, providing a foundation for developing advanced chemical tools researchgate.netnih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org. This synthetic accessibility allows for the creation of this compound derivatives that can be modified with reporter groups, such as fluorophores, to generate this compound-based fluorescent probes. The primary objective behind developing these probes is to enable the visualization and tracking of this compound's interactions within living cellular systems beilstein-journals.orgjsmc-phd.dedictybase.org. For instance, a this compound-based chemical probe designed to bind to its receptor could be subsequently crosslinked to the protein, facilitating its isolation from cell lysates via affinity chromatography and subsequent proteomic analysis jsmc-phd.dedictybase.org.
Application of this compound Probes in Live-Cell Imaging
Once developed, this compound-based fluorescent probes would be instrumental in live-cell imaging applications to monitor and understand the dynamic processes regulated by this compound. These applications could include real-time visualization of chemotactic movement, cell aggregation, and the spatiotemporal dynamics of this compound receptor activation in social amoebae researchgate.netuni-jena.dejsmc-phd.de. Live-cell imaging techniques, which allow for the observation of cellular structures, functions, and behaviors in their native physiological state, are well-suited for such studies lcibio.comnih.gov. By labeling this compound or its interacting partners, researchers could gain insights into the precise timing and location of this compound signaling events, contributing significantly to the understanding of multicellular development lcibio.com.
This compound's Role in Inter- and Intra-Cellular Chemical Communications
This compound plays a fundamental role in chemical communication, particularly in the context of multicellular development in social amoebae. This communication is essential for coordinating the transition from a solitary existence to a multicellular aggregate in response to environmental cues, such as food depletion uni-jena.dejsmc-phd.de.
This compound as a Chemical Signal in Biological Systems
This compound functions as a specific chemical messenger, or "acrasin," for certain species of cellular slime molds, notably Polysphondylium violaceum and Polysphondylium pallidum researchgate.netwikipedia.orgpnas.orgbio-connect.nlwikipedia.orgwikipedia.orguni-jena.dejsmc-phd.defu-berlin.de. It mediates cell aggregation, a critical step in the life cycle of these organisms that leads to the formation of fruiting bodies researchgate.netuni-jena.dejsmc-phd.defu-berlin.de. Unlike Dictyostelium discoideum, which primarily utilizes cyclic AMP (cAMP) as its chemoattractant, Polysphondylium species rely on this compound for aggregation researchgate.netwikipedia.orgwikipedia.orguni-jena.dejsmc-phd.defu-berlin.de. This compound communication has parallels with quorum sensing, as the molecule diffuses into the environment, stimulates gene expression in receptive cells, and coordinates a population-wide response researchgate.net. The ability of this compound and its synthetic analog, glorinamide, to activate this compound-induced genes in Polysphondylium pallidum has been confirmed through quantitative reverse transcription PCR, demonstrating their comparable bioactivity to a this compound standard nih.govbeilstein-journals.org.
Elucidating this compound's Signal Transduction Pathways
Research has begun to elucidate the signal transduction pathways initiated by this compound. Studies using tritiated this compound have revealed specific binding properties to intact P. violaceum cells, with dissociation constant (Kd) values ranging from 20 to 100 nM researchgate.net. The number of this compound receptors per cell increases significantly during aggregation, from approximately 35,000 in the vegetative stage to 45,000, before decreasing to undetectable levels during culmination researchgate.net.
Table 2: this compound Receptor Binding Data in Polysphondylium violaceum
| Parameter | Value | Source |
| Kd (Dissociation Constant) | 20-100 nM | researchgate.net |
| Receptor Numbers (Vegetative Stage) | ~35,000 per cell | researchgate.net |
| Receptor Numbers (Aggregation Stage) | ~45,000 per cell | researchgate.net |
| Receptor Numbers (Culmination Stage) | <1,000 per cell (undetectable) | researchgate.net |
Furthermore, an extracellular enzymatic activity, termed "glorinase," has been identified in Polysphondylium pallidum, responsible for inactivating this compound through hydrolytic ethyl ester cleavage of its γ-glutamyl moiety researchgate.net. This enzymatic degradation is crucial for regulating this compound levels and facilitating directional migration researchgate.net. While the this compound receptor remains largely unknown, ongoing research employs interdisciplinary approaches, including localization studies and photoaffinity labeling experiments, to identify this receptor and gain a deeper understanding of the this compound-mediated signaling system and its contribution to the evolution of multicellularity jsmc-phd.dedictybase.org.
This compound in Phenotypic Screening and Target Deconvolution
The study of this compound's biological activity and its mechanism of action aligns closely with the principles of phenotypic screening and target deconvolution, key paradigms in chemical biology and drug discovery wikipedia.orguib.noscispace.comnih.gov. Phenotypic screening involves observing a compound's effect on a cellular phenotype without prior knowledge of its specific molecular target wikipedia.orguib.noscispace.comthemiamiproject.org. Once a bioactive compound is identified, target deconvolution is employed to pinpoint the specific biological macromolecules (e.g., proteins) with which it interacts to produce the observed phenotype wikipedia.orgscispace.com.
In the context of this compound, the initial identification of its role as a chemoattractant in slime molds was a form of phenotypic observation researchgate.netpnas.org. Subsequent efforts to understand how this compound exerts its effects involve target deconvolution strategies. The synthesis of this compound derivatives for structure-activity relationship (SAR) studies is a direct application of chemical biology to understand how structural modifications impact biological activity, which can provide clues about the nature of its target researchgate.netuni-jena.denih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.orgdictybase.org. The explicit aim to identify the unknown this compound receptor through methods like photoaffinity labeling and mass spectrometry-based proteomic analyses represents a classic target deconvolution approach jsmc-phd.dedictybase.orgresearchgate.net. These methods involve creating this compound-based chemical probes that can bind to the receptor and be subsequently crosslinked, allowing for the isolation and identification of the target protein beilstein-journals.orgjsmc-phd.dedictybase.orgresearchgate.net. This systematic investigation is vital for fully dissecting the this compound-mediated signaling pathways and gaining comprehensive insights into this ancient eukaryotic chemotaxis system researchgate.netjsmc-phd.de.
Future Directions and Emerging Research Avenues for Glorin
Integration of Multi-Omics Data with Glorin Research
To achieve a holistic understanding of this compound's effects, future research will necessitate the integration of multiple "omics" data streams. frontiersin.orgnih.govnyu.edu This systems-level approach promises to elucidate the compound's mechanism of action by providing a comprehensive view of its impact on various biological layers, from the genome to the metabolome. nih.govnih.gov
An integrated multi-omics approach will involve the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data from systems treated with this compound. fiu.edu For instance, transcriptomic analysis might reveal changes in gene expression, which can then be correlated with alterations in protein levels (proteomics) and downstream metabolic pathways (metabolomics). This integrated analysis can help identify novel biomarkers and uncover the intricate molecular networks modulated by this compound. nih.govfiu.edu
Table 1: Hypothetical Multi-Omics Data Integration in this compound Research
| Omics Layer | Analytical Approach | Potential Insights |
| Genomics | Whole-genome sequencing | Identification of genetic predispositions influencing this compound's efficacy. |
| Transcriptomics | RNA-sequencing | Elucidation of gene expression signatures altered by this compound. |
| Proteomics | Mass spectrometry | Quantification of protein expression changes and post-translational modifications. |
| Metabolomics | NMR spectroscopy, mass spectrometry | Profiling of metabolic shifts and pathway alterations in response to this compound. |
This multi-faceted approach will be crucial for building predictive models of this compound's activity and for personalizing its potential therapeutic applications. frontiersin.org
Advanced Chemical Probe Design and Application for this compound
The development of sophisticated chemical probes based on the this compound scaffold is a pivotal future direction. nih.govstanford.edu These probes will serve as powerful tools to investigate this compound's biological targets and mechanisms of action in real-time and within complex cellular environments. rsc.org The design of these probes will focus on incorporating reporter molecules, such as fluorescent dyes, without compromising the parent molecule's bioactivity. stanford.edunih.gov
Future research will likely explore several classes of this compound-based probes:
Affinity-based probes: These will be designed to bind specifically to this compound's molecular targets, allowing for their identification and isolation.
Activity-based probes: These probes will covalently modify the active sites of target enzymes, providing a snapshot of their functional state.
Imaging probes: By attaching fluorophores, these probes will enable the visualization of this compound's subcellular localization and dynamic interactions.
Table 2: Examples of Potential Advanced Chemical Probes Based on this compound
| Probe Type | Reporter Tag | Application |
| Affinity Probe | Biotin | Target pull-down and identification |
| Activity-Based Probe | Alkyne | Bio-orthogonal labeling of target enzymes |
| Imaging Probe | Near-Infrared (NIR) Dye | In vivo imaging of this compound distribution |
The insights gained from these advanced chemical probes will be instrumental in validating this compound's targets and understanding its precise molecular functions. nih.gov
Expanding the Chemical Space of this compound-like Molecules
A significant avenue of future research will involve the synthesis and exploration of novel analogs of this compound to expand its chemical space. kaist.ac.krnih.govkaist.ac.krnih.gov This will involve systematic modifications of the this compound core structure to improve its properties and to explore the structure-activity relationships (SAR) that govern its biological effects. The goal is to create a library of this compound-like molecules with a diverse range of functionalities and potencies. mdpi.com
Computational modeling and synthetic chemistry will be employed in tandem to design and create these new molecules. mdpi.com For example, strategic modifications to the pentacyclic core of a hypothetical this compound molecule could lead to analogs with altered electronic and steric properties, potentially enhancing target affinity and selectivity. kaist.ac.krnih.govkaist.ac.kr
Table 3: Hypothetical Structural Modifications to Expand this compound's Chemical Space
| Modification Strategy | Rationale | Desired Outcome |
| Heteroatom substitution | Modulate electronic properties | Enhanced target binding |
| Side-chain diversification | Explore new binding pockets | Improved selectivity |
| Ring system alteration | Alter molecular scaffold | Novel biological activities |
By systematically exploring the chemical space around this compound, researchers can identify next-generation compounds with optimized characteristics. kaist.ac.kr
Novel Computational Methodologies for this compound's Complex Systems Biology
The complexity of the biological systems in which this compound operates necessitates the development and application of novel computational methodologies. mdpi.comnih.govumbc.edu These approaches will be essential for interpreting the large datasets generated from multi-omics studies and for building predictive models of this compound's behavior. nih.gov
Future computational work will likely focus on:
Network Biology: Constructing and analyzing protein-protein interaction and metabolic networks to identify key nodes and pathways affected by this compound.
Machine Learning: Developing algorithms to predict the biological activity of new this compound analogs and to identify potential biomarkers from complex datasets.
Dynamic Systems Modeling: Creating mathematical models to simulate the temporal and spatial dynamics of this compound's interactions within a cell. umbc.edu
These computational tools will not only enhance our understanding of this compound's current applications but also guide the rational design of future experiments and novel therapeutic strategies. umbc.edu
Q & A
Basic Research Questions
Q. What are the primary biochemical characteristics of Glorin, and what experimental approaches are used to identify its structure and function in cellular signaling?
- Methodological Answer : this compound’s biochemical properties, such as molecular weight, solubility, and stability, are typically analyzed via mass spectrometry, nuclear magnetic resonance (NMR), and chromatography. For functional studies, researchers use gene knockout models in Polysphondylium pallidum to observe phenotypic changes during aggregation and gene expression. Comparative studies with the Dictyostelium discoideum cAMP system help isolate this compound-specific signaling pathways . Experimental protocols should include controls for environmental variables (e.g., nutrient deprivation) to ensure reproducibility .
Q. How can researchers design experiments to validate this compound's role in gene expression regulation during social amoebae development?
- Methodological Answer : Utilize RNA sequencing (RNA-seq) to compare gene expression profiles in wild-type versus this compound-deficient strains under starvation conditions. Focus on genes listed in this compound-induced datasets (e.g., P. pallidum gene lists from ). Pair this with chromatin immunoprecipitation (ChIP) to identify promoter regions bound by this compound-responsive transcription factors. Ensure experimental triplication and statistical validation (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s dual roles as a signaling molecule and developmental regulator across different experimental models?
- Methodological Answer : Contradictions may arise from species-specific signaling mechanisms or experimental conditions (e.g., nutrient gradients). Address this by:
- Conducting cross-species comparative analyses using P. pallidum and D. discoideum.
- Applying computational modeling to simulate this compound concentration gradients and receptor binding dynamics.
- Performing meta-analyses of published datasets to identify conserved vs. divergent pathways .
Q. How can researchers optimize experimental designs to study this compound’s interaction with extracellular receptors, given its low endogenous concentration?
- Methodological Answer : Use affinity purification coupled with mass spectrometry (AP-MS) to isolate this compound-receptor complexes. Enhance sensitivity via isotopic labeling (e.g., SILAC) and employ CRISPR-Cas9-edited strains expressing epitope-tagged receptors. Validate interactions using surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) .
Q. What methodologies are critical for analyzing this compound-induced epigenetic changes in social amoebae?
- Methodological Answer : Combine ATAC-seq (Assay for Transposase-Accessible Chromatin) to map chromatin accessibility changes with methyl-CUT&Tag for DNA methylation profiling. Correlate findings with RNA-seq data to establish causality. Use Bayesian statistical models to account for temporal variability in epigenetic remodeling .
Methodological and Reproducibility Considerations
Q. How should researchers address reproducibility challenges in this compound studies, particularly in gene expression assays?
- Methodological Answer :
- Standardize starvation protocols (e.g., buffer composition, incubation time) across labs.
- Share raw data and analysis pipelines via repositories like Zenodo or Figshare.
- Include negative controls (e.g., untreated cells) and reference genes for normalization in qPCR/RNA-seq .
Q. What statistical frameworks are most robust for analyzing time-series data in this compound-mediated developmental processes?
- Methodological Answer : Implement mixed-effects models to account for inter-sample variability in longitudinal studies. For oscillatory signaling patterns (e.g., pulsatile this compound secretion), use Fourier transforms or wavelet analyses. Validate with permutation tests to minimize false discoveries .
Future Directions and Interdisciplinary Approaches
Q. What interdisciplinary methods could advance understanding of this compound’s evolutionary conservation in microbial social behavior?
- Methodological Answer :
- Phylogenetic analysis of this compound homologs across amoebozoan species.
- Integrate synthetic biology tools (e.g., optogenetic this compound delivery) to dissect signaling dynamics in real time.
- Collaborate with bioinformatics teams to develop machine learning models predicting this compound’s role in multicellular transitions .
Q. How can researchers ethically manage and share this compound-related data to comply with GDPR and academic standards?
- Methodological Answer :
- Anonymize datasets by removing identifiers linked to specific strains or collaborators.
- Conduct a Legitimate Interest Assessment (LIA) before data collection.
- Use repositories with embargo options to protect unpublished findings while ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
